molecular formula C17H21NO3S B12643325 N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 920527-10-2

N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B12643325
CAS No.: 920527-10-2
M. Wt: 319.4 g/mol
InChI Key: COOREENPYAQBEC-UHFFFAOYSA-N
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Description

N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes both hydroxyethyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with 4-(2-hydroxyethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and can be carried out in solvents like chloroform or carbon tetrachloride.

Major Products

    Oxidation: The major product is 4-(2-carboxyethyl)phenyl-4-(propan-2-yl)benzene-1-sulfonamide.

    Reduction: The major product is N-[4-(2-hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-amine.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with amino acid residues through ionic or dipole interactions. These interactions can inhibit enzyme activity or block receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Hydroxyethyl)phenyl]-4-methylbenzenesulfonamide
  • N-[4-(2-Hydroxyethyl)phenyl]-4-ethylbenzenesulfonamide
  • N-[4-(2-Hydroxyethyl)phenyl]-4-(tert-butyl)benzenesulfonamide

Uniqueness

N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of both hydroxyethyl and sulfonamide groups, which provide a combination of hydrogen bonding and ionic interactions. This makes it particularly effective in binding to specific molecular targets, enhancing its potential as a pharmaceutical agent or research tool.

Properties

CAS No.

920527-10-2

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-13(2)15-5-9-17(10-6-15)22(20,21)18-16-7-3-14(4-8-16)11-12-19/h3-10,13,18-19H,11-12H2,1-2H3

InChI Key

COOREENPYAQBEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCO

Origin of Product

United States

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